

Cross-Resistance in Strobilurin Fungicides: A Comparative Analysis of Azoxystrobin and its Counterparts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882

[Get Quote](#)

A deep dive into the cross-resistance profiles of azoxystrobin with other key strobilurin fungicides reveals a landscape of shared vulnerabilities and varied efficacy against critical plant pathogens. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance, alongside detailed methodologies of the cited experiments.

Strobilurin fungicides, a class of quinone outside inhibitors (QoIs), are pivotal in modern agriculture for their broad-spectrum activity. They function by inhibiting mitochondrial respiration in fungi, specifically by binding to the Qo site of the cytochrome bc₁ complex.^[1] However, the single-site mode of action of these fungicides, including the widely used azoxystrobin, predisposes them to a high risk of resistance development. A primary mechanism of this resistance is a point mutation in the cytochrome b gene, most commonly the G143A substitution, which confers cross-resistance to other strobilurins.^{[1][2]} Understanding the nuances of this cross-resistance is crucial for effective disease management and the development of sustainable fungicide programs.

Quantitative Comparison of Strobilurin Fungicide Efficacy

The following tables summarize the 50% effective concentration (EC₅₀) values for azoxystrobin and other strobilurins against various fungal pathogens. A lower EC₅₀ value indicates a higher

sensitivity of the fungus to the fungicide. The data highlights the positive cross-resistance observed among different QoI fungicides, where resistance to one often translates to resistance to others.[\[1\]](#)

Table 1: Cross-Resistance of *Colletotrichum* spp. to Strobilurin Fungicides[\[3\]](#)

Fungicide	Fungicide Class (FRAC Code)	Sensitive Strains Average EC50 (μ g/mL)	Resistant Strains Average EC50 (μ g/mL)
Pyraclostrobin	QoI (11)	1.586	21.158
Kresoxim-methyl	QoI (11)	-	-
Azoxystrobin	QoI (11)	-	-

Note: A significant positive cross-resistance was observed between pyraclostrobin, kresoxim-methyl, and azoxystrobin.[\[3\]](#)

Table 2: Sensitivity of *Ustilaginoidea virens* to Strobilurin Fungicides[\[4\]](#)

Fungicide	Fungicide Class (FRAC Code)	EC50 Range (μ g/mL)	Mean EC50 (μ g/mL)
Azoxystrobin	QoI (11)	0.001 - 0.864	0.203
Pyraclostrobin	QoI (11)	0.001 - 0.569	0.079

Note: A statistically significant and moderately positive correlation in sensitivity was found between azoxystrobin and pyraclostrobin.[\[4\]](#)

Table 3: Sensitivity of *Venturia inaequalis* to Strobilurin Fungicides[\[5\]](#)[\[6\]](#)

Fungicide	Fungicide Class (FRAC Code)	Population Type	EC50 Range (µg/mL)
Trifloxystrobin/Kresoxim-methyl	Qo1 (11)	Wild-type	< 0.031
Trifloxystrobin/Kresoxim-methyl	Qo1 (11)	Commercially managed (good control)	< 0.063
Pyraclostrobin	Qo1 (11)	Reduced sensitivity	0.084 - 2.026

Table 4: Sensitivity of *Botrytis cinerea* to Strobilurin Fungicides[7][8]

Fungicide	Fungicide Class (FRAC Code)	Phenotype	EC50 (µg/mL)
Azoxystrobin	Qo1 (11)	Sensitive	< 4.5
Azoxystrobin	Qo1 (11)	Resistant	> 71.9
Kresoxim-methyl	Qo1 (11)	Resistant isolates showed cross-resistance	-
Trifloxystrobin	Qo1 (11)	Resistant isolates showed cross-resistance	-

Experimental Protocols

The data presented in this guide is based on established in-vitro fungicide sensitivity assays. The following is a generalized methodology for determining the EC50 values.

1. Fungal Isolate Collection and Culture:

- Fungal isolates are collected from infected plant tissues in commercial orchards or experimental fields.

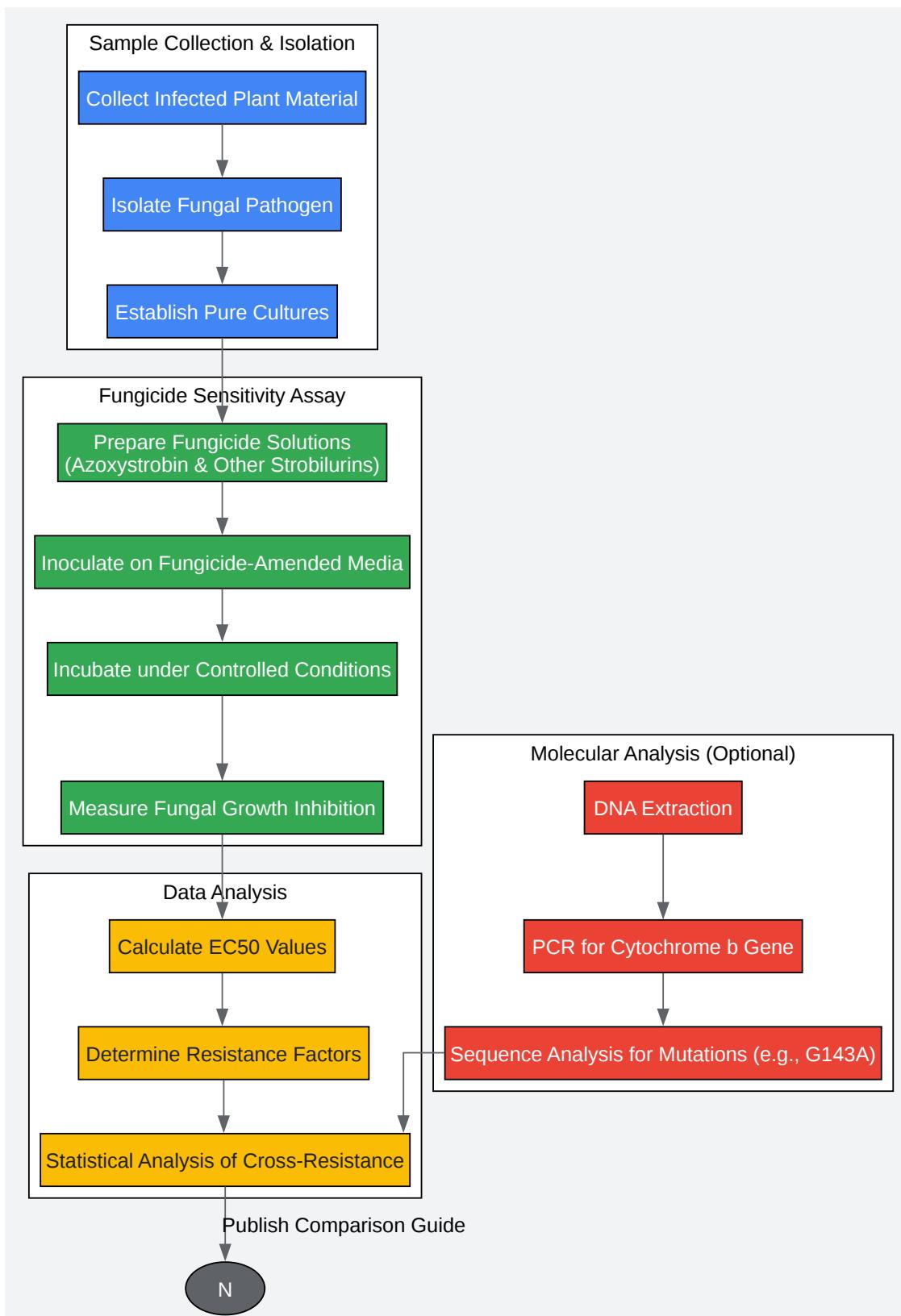
- Single-spore isolates are obtained and maintained on a suitable culture medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 20-25°C).

2. Fungicide Stock Solution Preparation:

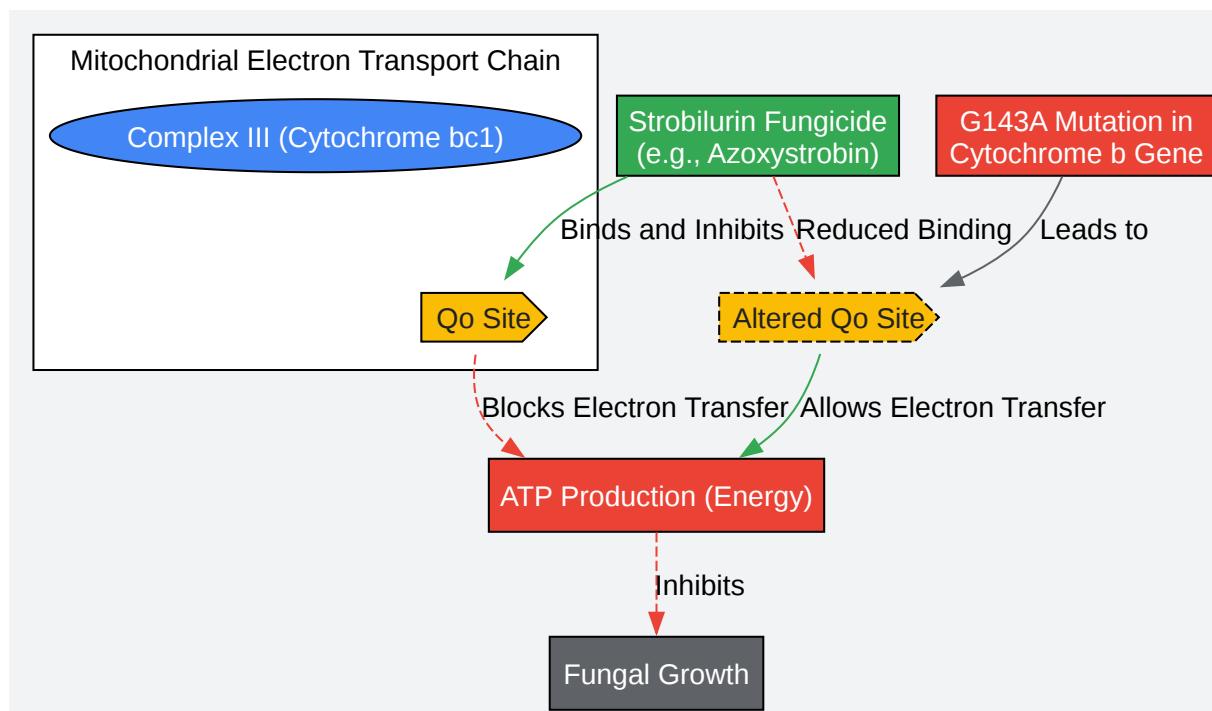
- Technical-grade fungicides are dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a high-concentration stock solution.
- Serial dilutions are then made to obtain a range of desired fungicide concentrations.

3. In Vitro Sensitivity Assay (Agar Dilution Method):

- The fungicide solutions are incorporated into molten PDA to achieve the final desired concentrations.
- The amended PDA is poured into Petri dishes.
- Mycelial plugs from the edge of actively growing fungal cultures are placed in the center of the fungicide-amended and control (non-amended) plates.
- The plates are incubated at a controlled temperature for a specified period.
- The diameter of the fungal colony is measured in two perpendicular directions.
- The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.
- The EC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated by regressing the probit of inhibition against the log-transformed fungicide concentrations.[\[9\]](#)[\[10\]](#)


4. In Vitro Sensitivity Assay (Spore Germination Method):

- A spore suspension of the fungal isolate is prepared.
- The spore suspension is mixed with various concentrations of the fungicide on a suitable medium (e.g., water agar).


- After an incubation period, the percentage of spore germination is determined by microscopic observation.
- The EC50 value, the concentration of the fungicide that inhibits spore germination by 50%, is calculated.[11]

Signaling Pathways and Experimental Workflows

To visualize the process of a typical cross-resistance study, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical cross-resistance study.

[Click to download full resolution via product page](#)

Caption: Mechanism of strobilurin action and resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Sensitivity to strobilurin fungicides of Italian Venturia inaequalis populations with different origin and scab control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Cross-Resistance in Strobilurin Fungicides: A Comparative Analysis of Azoxystrobin and its Counterparts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611882#cross-resistance-studies-between-azoxystrobin-and-other-strobilurins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com